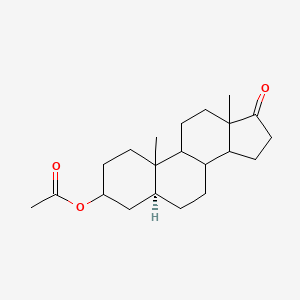![molecular formula C18H10N2O2 B11202730 2-Oxo-4-phenyl-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carbonitrile](/img/structure/B11202730.png)
2-Oxo-4-phenyl-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridin-3-yl cyanide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural features, has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridin-3-yl cyanide typically involves multi-step organic reactions. One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method has been employed to synthesize various benzofuran derivatives, demonstrating its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridin-3-yl cyanide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridin-3-yl cyanide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridin-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of tumor growth, bacterial proliferation, or other biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Psoralen
- 8-methoxypsoralen
- Angelicin
Uniqueness
What sets 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridin-3-yl cyanide apart is its specific structural configuration, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C18H10N2O2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-oxo-4-phenyl-1H-[1]benzofuro[3,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H10N2O2/c19-10-13-15(11-6-2-1-3-7-11)17-16(20-18(13)21)12-8-4-5-9-14(12)22-17/h1-9H,(H,20,21) |
InChI Key |
OUTPEZLYOXXCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2OC4=CC=CC=C43)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11202651.png)

![3-amino-4-(2-furyl)-N-mesityl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11202658.png)
![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11202666.png)
![ethyl 2-[(2,3-dimethoxybenzyl)amino]-3-[(2-ethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11202667.png)
![3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one](/img/structure/B11202671.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11202672.png)
![Methyl 4-[7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11202678.png)
![2,4-Bis(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11202685.png)

![4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11202689.png)

![2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B11202716.png)
![11-[3-(benzyloxy)-4-methoxyphenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11202724.png)
